molecular formula C14H21NS B14916049 2-(Cyclohex-1-en-1-yl)-N-((5-methylthiophen-2-yl)methyl)ethan-1-amine

2-(Cyclohex-1-en-1-yl)-N-((5-methylthiophen-2-yl)methyl)ethan-1-amine

Katalognummer: B14916049
Molekulargewicht: 235.39 g/mol
InChI-Schlüssel: UICJJKYELQRTOV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Cyclohex-1-en-1-yl)-N-((5-methylthiophen-2-yl)methyl)ethan-1-amine is an organic compound that features a cyclohexene ring, a thiophene ring, and an amine group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclohex-1-en-1-yl)-N-((5-methylthiophen-2-yl)methyl)ethan-1-amine typically involves the following steps:

    Formation of the Cyclohexene Ring: This can be achieved through the hydrogenation of benzene or other aromatic compounds under specific conditions.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced via a Friedel-Crafts acylation reaction, where a thiophene derivative is reacted with an acyl chloride in the presence of a Lewis acid catalyst.

    Amine Group Addition:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexene ring, leading to the formation of epoxides or ketones.

    Reduction: Reduction reactions can target the thiophene ring or the amine group, resulting in the formation of saturated derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products

    Oxidation: Epoxides, ketones, or carboxylic acids.

    Reduction: Saturated amines or thiophene derivatives.

    Substitution: Various substituted amines or thiophene compounds.

Wissenschaftliche Forschungsanwendungen

2-(Cyclohex-1-en-1-yl)-N-((5-methylthiophen-2-yl)methyl)ethan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-(Cyclohex-1-en-1-yl)-N-((5-methylthiophen-2-yl)methyl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(Cyclohex-1-en-1-yl)ethanamine: Lacks the thiophene ring, making it less complex.

    N-((5-methylthiophen-2-yl)methyl)ethan-1-amine: Lacks the cyclohexene ring, altering its chemical properties.

    2-(Cyclohex-1-en-1-yl)-N-methylethan-1-amine: Similar structure but with a different substitution pattern.

Uniqueness

2-(Cyclohex-1-en-1-yl)-N-((5-methylthiophen-2-yl)methyl)ethan-1-amine is unique due to the presence of both the cyclohexene and thiophene rings, which confer distinct chemical and biological properties. This combination of structural features makes it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C14H21NS

Molekulargewicht

235.39 g/mol

IUPAC-Name

2-(cyclohexen-1-yl)-N-[(5-methylthiophen-2-yl)methyl]ethanamine

InChI

InChI=1S/C14H21NS/c1-12-7-8-14(16-12)11-15-10-9-13-5-3-2-4-6-13/h5,7-8,15H,2-4,6,9-11H2,1H3

InChI-Schlüssel

UICJJKYELQRTOV-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(S1)CNCCC2=CCCCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.